molecular formula C9H13NO3 B14364689 5-(3-Aminopropyl)benzene-1,2,4-triol CAS No. 90304-38-4

5-(3-Aminopropyl)benzene-1,2,4-triol

Cat. No.: B14364689
CAS No.: 90304-38-4
M. Wt: 183.20 g/mol
InChI Key: MRZZHFSRXTYAHK-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)benzene-1,2,4-triol is an organic compound that belongs to the class of aromatic compounds known as benzenetriols. This compound features a benzene ring substituted with three hydroxyl groups and an aminopropyl group. It is structurally related to other benzenetriols, such as hydroxyquinol and pyrogallol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)benzene-1,2,4-triol can be achieved through several methods. One common approach involves the nitration of benzene followed by reduction and subsequent substitution reactions. For instance, starting with benzene, a nitration reaction can introduce nitro groups, which are then reduced to amines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)benzene-1,2,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Such as halogens or sulfonic acids.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds .

Scientific Research Applications

5-(3-Aminopropyl)benzene-1,2,4-triol has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-(3-Aminopropyl)benzene-1,2,4-triol can be compared to other similar compounds such as:

The uniqueness of this compound lies in its aminopropyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

90304-38-4

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

5-(3-aminopropyl)benzene-1,2,4-triol

InChI

InChI=1S/C9H13NO3/c10-3-1-2-6-4-8(12)9(13)5-7(6)11/h4-5,11-13H,1-3,10H2

InChI Key

MRZZHFSRXTYAHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCCN

Origin of Product

United States

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